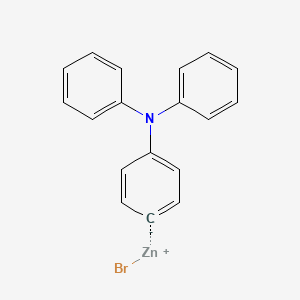
N-(4-bromo-2-methylphenyl)-3-(furan-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-methylphenyl)-3-(furan-2-yl)propanamide is an organic compound that features a brominated aromatic ring and a furan ring connected by a propanamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-3-(furan-2-yl)propanamide typically involves the following steps:
Bromination: The starting material, 2-methylphenyl, undergoes bromination to introduce a bromine atom at the 4-position.
Furan Ring Introduction: The brominated intermediate is then reacted with a furan derivative to form the furan ring.
Propanamide Formation: Finally, the propanamide chain is introduced through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure high yields.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-bromo-2-methylphenyl)-3-(furan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of the corresponding de-brominated compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(4-bromo-2-methylphenyl)-3-(furan-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mécanisme D'action
The mechanism by which N-(4-bromo-2-methylphenyl)-3-(furan-2-yl)propanamide exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, potentially affecting cell signaling or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-bromo-2-methylphenyl)-3-(furan-2-yl)propanamide: The parent compound.
N-(4-chloro-2-methylphenyl)-3-(furan-2-yl)propanamide: A similar compound with a chlorine atom instead of bromine.
N-(4-bromo-2-methylphenyl)-3-(thiophene-2-yl)propanamide: A similar compound with a thiophene ring instead of a furan ring.
Uniqueness
This compound is unique due to the presence of both a brominated aromatic ring and a furan ring, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C14H14BrNO2 |
|---|---|
Poids moléculaire |
308.17 g/mol |
Nom IUPAC |
N-(4-bromo-2-methylphenyl)-3-(furan-2-yl)propanamide |
InChI |
InChI=1S/C14H14BrNO2/c1-10-9-11(15)4-6-13(10)16-14(17)7-5-12-3-2-8-18-12/h2-4,6,8-9H,5,7H2,1H3,(H,16,17) |
Clé InChI |
FMZMPSLBPPFQSV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Br)NC(=O)CCC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


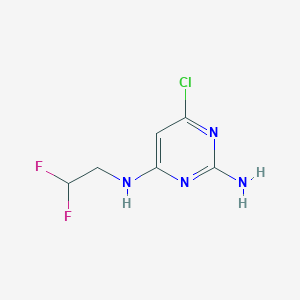
![n-(2-(Thiophen-2-yl)ethyl)benzo[d]oxazol-2-amine](/img/structure/B14900933.png)
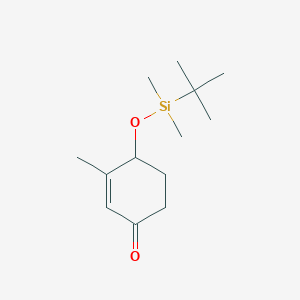
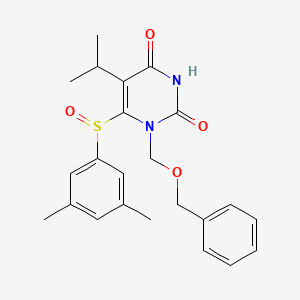
![3-([1,1'-Biphenyl]-4-yl)-4-amino-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B14900946.png)
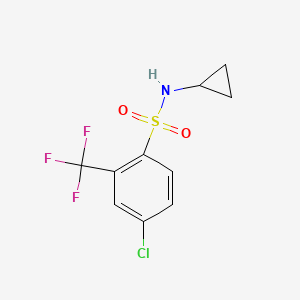
![2-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B14900960.png)


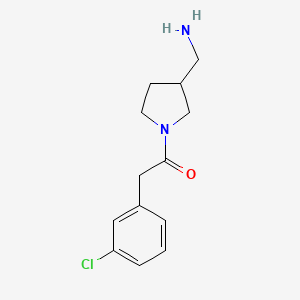
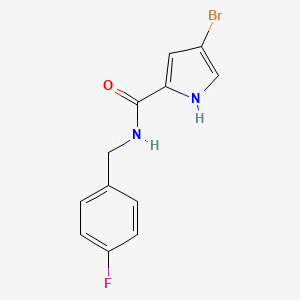
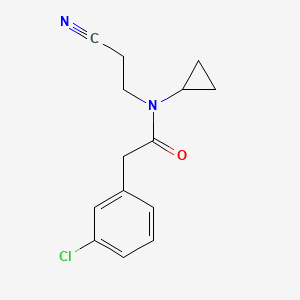
![3-Ethyl-5-imino-1,7-dimethyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B14900988.png)
